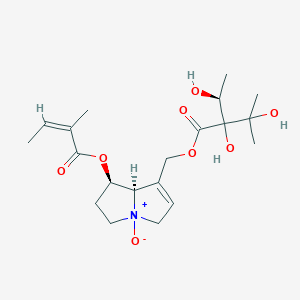

Echimidine N-oxide, HPLC Grade

Description

Pyrrolizidine (B1209537) Alkaloids: A Class of Natural Products with Research Significance

Pyrrolizidine alkaloids (PAs) are a substantial group of secondary metabolites produced by an estimated 3% of the world's flowering plants, predominantly found in the Boraginaceae, Asteraceae, and Fabaceae families. nih.govnih.gov Plants synthesize these compounds as a defense mechanism against herbivores. nih.govarxiv.org With over 600 distinct PAs identified in more than 6,000 plant species, this class of compounds is characterized by a core pyrrolizidine ring structure. nih.gov This basic structure consists of two fused five-membered rings containing a nitrogen atom. nih.gov The diversity within the PA family arises from variations in the necine base and the necic acids that esterify it. nih.govnih.gov

The research significance of PAs stems from their widespread presence in the food chain and their potential biological activities. nih.govmdpi.com Contamination of food products such as honey, tea, herbs, spices, and cereals is a recognized public health concern. nih.govnih.gov Scientific interest in PAs is also driven by their toxicological profiles, as certain PAs are known to be genotoxic and carcinogenic. nih.gov The International Agency for Research on Cancer (IARC) has classified some PAs as carcinogenic. nih.gov This has prompted extensive research into their chemistry, metabolism, and mechanisms of toxicity. nih.govnih.gov

Echimidine (B1671080) N-oxide: Contextualization and Core Research Focus

Echimidine N-oxide is the N-oxide form of the pyrrolizidine alkaloid echimidine. nih.gov Like other PA N-oxides, it is generally more water-soluble and considered less toxic than its corresponding tertiary PA base. researchgate.net However, it can be converted back to the more toxic parent alkaloid within the body. researchgate.net Echimidine itself is a diester of the necine base retronecine (B1221780), esterified with angelic acid and echimidinic acid. nih.gov

Historical Perspectives in Pyrrolizidine Alkaloid Research and Analytical Advancements

The scientific study of pyrrolizidine alkaloids has a long history, with early reports of PA-induced toxicity in livestock dating back over a century. researchgate.net Initial analytical methods for PA detection were relatively rudimentary. As early as the 1960s, paper chromatography was employed to distinguish PAs and their N-oxides based on their differing polarities and oxidation properties. arxiv.org This was a precursor to modern thin-layer chromatography (TLC). arxiv.org

A significant leap in PA analysis occurred with the advent of chromatographic techniques. The 1980s marked the beginning of quantitative analysis of PAs, with the development of methods using gas chromatography (GC) and, later, high-performance liquid chromatography (HPLC). arxiv.org A notable milestone was the use of GC-mass spectrometry (GC-MS) in 1982 for the determination of PA N-oxides. arxiv.org The development of HPLC methods for the detection and estimation of the main alkaloids from Symphytum roots, including echimidine in its N-oxide form, was described in 1981. nih.gov

In recent years, the trend in PA analysis has shifted towards hyphenated techniques, which combine the separation power of chromatography with the sensitive and specific detection capabilities of mass spectrometry. arxiv.org Liquid chromatography coupled with mass spectrometry (LC-MS) and its more advanced tandem mass spectrometry (LC-MS/MS) variations are now the methods of choice for analyzing PAs in complex matrices like food and herbal products. nih.govarxiv.org These advanced methods offer high sensitivity and selectivity, enabling the detection and quantification of a wide range of PAs, including Echimidine N-oxide, at very low concentrations. nih.gov The development of multiplex enzyme-linked immunosorbent assays (ELISA) has also provided a rapid screening tool for the detection of PAs and their N-oxides. wur.nl

Scope and Objectives of Academic Inquiry on Echimidine N-oxide

The academic inquiry into Echimidine N-oxide, HPLC Grade, is driven by several key objectives aimed at enhancing our understanding of this compound and its implications. A primary objective is the development and validation of robust analytical methodologies for its accurate detection and quantification in various sample types. This includes the use of HPLC and LC-MS/MS to establish reliable data on its occurrence and concentration levels in food and other botanical materials.

Another critical objective is to investigate the distribution and prevalence of Echimidine N-oxide in the food chain. Research in this area seeks to identify the botanical sources of contamination and understand the factors that influence its concentration in final products. For example, studies have focused on its presence in honey derived from specific plant species like Echium vulgare. mdpi.com

Structure

3D Structure

Properties

Molecular Formula |

C20H31NO8 |

|---|---|

Molecular Weight |

413.5 g/mol |

IUPAC Name |

[(7R,8R)-7-[(Z)-2-methylbut-2-enoyl]oxy-4-oxido-5,6,7,8-tetrahydro-3H-pyrrolizin-4-ium-1-yl]methyl 2,3-dihydroxy-2-[(1S)-1-hydroxyethyl]-3-methylbutanoate |

InChI |

InChI=1S/C20H31NO8/c1-6-12(2)17(23)29-15-8-10-21(27)9-7-14(16(15)21)11-28-18(24)20(26,13(3)22)19(4,5)25/h6-7,13,15-16,22,25-26H,8-11H2,1-5H3/b12-6-/t13-,15+,16+,20?,21?/m0/s1 |

InChI Key |

KDJGEXAPDZNXSD-FIYUHPBMSA-N |

Isomeric SMILES |

C/C=C(/C)\C(=O)O[C@@H]1CC[N+]2([C@@H]1C(=CC2)COC(=O)C([C@H](C)O)(C(C)(C)O)O)[O-] |

Canonical SMILES |

CC=C(C)C(=O)OC1CC[N+]2(C1C(=CC2)COC(=O)C(C(C)O)(C(C)(C)O)O)[O-] |

Origin of Product |

United States |

Occurrence and Botanical Distribution of Echimidine N Oxide

Primary Plant Sources within Boraginaceae and Other Relevant Families

Echimidine (B1671080) N-oxide is predominantly found in plants belonging to the Boraginaceae family. cfmot.delifeasible.com Several genera within this family are known to produce this compound.

Key plant sources include:

Echium species: Echium plantagineum (Paterson's Curse or Salvation Jane) is a major source of echimidine and its N-oxide. plantaanalytica.comcfmot.demdpi.com Other species such as Echium vulgare (Viper's Bugloss), Echium angustifolium, Echium rauwolfii, and Echium horridum also contain this compound. lifeasible.comnih.govnih.govresearchgate.nettandfonline.com In Echium vulgare, echimidine and its N-oxide can be the most abundant alkaloids. tandfonline.com

Amsinckia species: This genus is another known botanical source of echimidine N-oxide. phytolab.com

Symphytum species (Comfrey): Certain species within the Symphytum genus also produce echimidine N-oxide. phytolab.com

Cynoglossum and Heliotropium species: While PAs are common in these genera, the specific presence of echimidine N-oxide is less documented in readily available literature. nih.gov

Beyond the Boraginaceae family, pyrrolizidine (B1209537) alkaloids are also found in the Asteraceae (notably the Senecioneae and Eupatorieae tribes) and Fabaceae (genus Crotalaria) families. cfmot.denih.gov However, echimidine N-oxide itself is most strongly associated with Boraginaceae.

Table 1: Primary Plant Sources of Echimidine N-oxide

| Family | Genus | Species | Common Name |

|---|---|---|---|

| Boraginaceae | Echium | E. plantagineum | Paterson's Curse, Salvation Jane |

| Boraginaceae | Echium | E. vulgare | Viper's Bugloss |

| Boraginaceae | Echium | E. angustifolium | Narrow-leaved Bugloss |

| Boraginaceae | Echium | E. rauwolfii | |

| Boraginaceae | Echium | E. horridum | |

| Boraginaceae | Amsinckia | sp. | Fiddlenecks |

| Boraginaceae | Symphytum | sp. | Comfrey (B1233415) |

Geographic Distribution and Ecological Factors Influencing Accumulation

The geographic distribution of plants containing echimidine N-oxide is widespread, largely due to the invasive nature of some host species. Echium plantagineum, for instance, is native to the Mediterranean region, including Spain and Portugal, but has become naturalized in areas like southern Australia, where it is considered an invasive weed. nih.gov Its presence is also confirmed in New Zealand, Argentina, and the USA. mdpi.com Echium vulgare is also found in various regions, including Australia and Europe. nih.govtandfonline.com

Several ecological factors can influence the production and accumulation of pyrrolizidine alkaloids, including echimidine N-oxide, in plants:

Environmental Stress: Factors such as sunlight intensity, water deficit, and high air temperature can affect alkaloid accumulation. researchgate.net

Soil Composition: The presence of certain microelements in the soil, such as copper, zinc, and molybdenum, has shown a high correlation with alkaloid accumulation. researchgate.net The levels of manganese and lead have a moderate correlation. researchgate.net Increased nitrogen and calcium in the soil can also lead to greater alkaloid content. researchgate.net

Herbivory: As these alkaloids serve as a defense mechanism, their production can be influenced by the presence of herbivores. plantaanalytica.com The bitter taste and toxicity of PA-containing plants generally deter feeding. uvic.ca

Quantitative Variations of Echimidine N-oxide Across Plant Organs and Developmental Stages

The concentration of echimidine N-oxide and other pyrrolizidine alkaloids can vary significantly between different parts of a plant and throughout its life cycle.

Plant Organs: Generally, the highest concentrations of pyrrolizidine alkaloids are found in the flowers and at the shoot apex. uvic.ca In Echium vulgare, the pollen can contain significant amounts of PAs, with echimidine N-oxide being one of the main components. uni-freiburg.de One study found that in pure pollen from E. vulgare, echimidine N-oxide constituted about 7% of the total pyrrolizidine alkaloids. uni-freiburg.de Research on various Boraginaceae species has shown that at the end of the vegetation period, there is an increase in alkaloid accumulation in the roots and a decrease in the stems and leaves. researchgate.net

Developmental Stages: The production of PAs can begin early in a plant's life. In Echium plantagineum, a significant number and abundance of PA N-oxides were observed as early as seven days after seed germination. nih.gov These compounds were also present in the rosette and flowering stages. nih.gov In Echium vulgare, alkaloid content in the above-ground parts tends to be highest, and during the fruit-bearing period, the concentration in stems and leaves decreases while it increases in the roots. researchgate.net

Table 2: Relative Abundance of Echimidine N-oxide and Related Compounds in Echium Species

| Species | Plant Material | Condition | Most Abundant Pyrrolizidine Alkaloid N-oxides (PANOs) |

|---|---|---|---|

| Echium vulgare | Foliage | Field-grown | Echimidine-N-oxide B, Echimiplatine-N-oxide, Uplandicine-N-oxide. nih.gov |

| Echium plantagineum | Foliage | Field-grown | Lycopsamine-N-oxide, Echimidine-N-oxide B, Echiumine-N-oxide B. nih.gov |

| Echium plantagineum | Foliage | Glasshouse-grown | Echimidine-N-oxide B, Echiumine-N-oxide B, 7-O-acetyllycopsamine/intermedine-N-oxide B. nih.gov |

It is important to note that in many plants, pyrrolizidine alkaloids exist predominantly in their N-oxide form, which is generally less toxic. uvic.ca In Echium plantagineum extracts, for example, nearly 90% of the echimidine is present as the N-oxide. mdpi.com

Isolation and Advanced Purification Methodologies for Echimidine N Oxide

Efficient Extraction Techniques from Diverse Plant Matrices

The initial and critical step in obtaining Echimidine (B1671080) N-oxide is its efficient extraction from various plant materials. Pyrrolizidine (B1209537) alkaloids, including their N-oxide forms, are polar compounds and are thus more effectively extracted using polar solvents. nih.gov Common plant sources for Echimidine N-oxide include various species of the Echium genus. nih.gov

A variety of extraction techniques have been employed to isolate PAs from plant tissues. Conventional methods such as maceration , refluxing , and Soxhlet extraction are widely used. nih.govnih.gov For instance, maceration with a solution of 25% methanol (B129727) in 2% formic acid has been utilized. nih.gov Refluxing with 1% tartaric acid in methanol is another reported method. nih.gov However, prolonged extraction at high temperatures, as in Soxhlet extraction, can potentially lead to the degradation of the target compounds. nih.gov

More modern and efficient techniques like ultrasound-assisted extraction (UAE) , microwave-assisted extraction (MAE) , and pressurized liquid extraction (PLE) offer advantages such as reduced solvent consumption and extraction time. nih.govnih.govnih.gov PLE, in particular, has been shown to yield higher recovery rates of PAs compared to traditional methods. nih.gov The choice of extraction solvent is crucial, with methanol, ethanol, and acidified water being common choices due to the solubility of PA N-oxides. nih.gov The extraction process can be further optimized by modifying the solvent with acids (e.g., formic acid, sulfuric acid) or ammonia. nih.govnih.gov

A study on Echium plantagineum involved drying and extracting the aerial parts with methanol. The subsequent steps included a defatting process using a partition between n-hexane-methanol-water to remove lipids and other nonpolar compounds. nih.gov

Table 1: Comparison of Extraction Techniques for Pyrrolizidine Alkaloids

| Extraction Technique | Principle | Common Solvents | Advantages | Disadvantages |

|---|---|---|---|---|

| Maceration | Soaking the plant material in a solvent at room temperature. | Methanol, Ethanol, Acidified Water nih.govnih.gov | Simple, requires minimal equipment. | Time-consuming, may result in incomplete extraction. |

| Refluxing | Boiling the solvent with the plant material and condensing the vapor back into the mixture. | Methanol with Tartaric Acid nih.gov | More efficient than maceration due to heat. | Can degrade thermolabile compounds. |

| Soxhlet Extraction | Continuous extraction with a fresh portion of the solvent. | Methanol nih.gov | High extraction efficiency. | Time-consuming, requires large volumes of solvent, potential for thermal degradation. nih.gov |

| Ultrasound-Assisted Extraction (UAE) | Uses acoustic cavitation to disrupt cell walls and enhance solvent penetration. | Methanol/Water, Chloroform (B151607) nih.govnih.gov | Faster, reduced solvent consumption, improved yield. nih.gov | Requires specialized equipment. |

| Pressurized Liquid Extraction (PLE) | Extraction using solvents at elevated temperatures and pressures. | Water with Acid/Ammonia Modifiers nih.gov | Rapid, automated, high extraction efficiency, reduced solvent use. nih.gov | High initial equipment cost. |

Chromatographic Separation Strategies for Complex Natural Product Mixtures

Following extraction, the crude extract contains a complex mixture of alkaloids, pigments, sugars, and other secondary metabolites. Therefore, chromatographic techniques are essential for the separation and purification of Echimidine N-oxide. A multi-stage chromatographic approach is often necessary to achieve the desired purity.

Solid-phase extraction (SPE) is a common clean-up step to remove interfering compounds from the initial extract. nih.gov For more complex separations, column chromatography using silica (B1680970) gel is a fundamental technique. column-chromatography.com The separation on a silica gel column is based on the polarity of the compounds; more polar compounds like PA N-oxides are retained longer on the stationary phase. column-chromatography.com

Centrifugal Partition Chromatography (CPC) , also known as counter-current chromatography, is a liquid-liquid separation technique that avoids the use of solid stationary phases, thus minimizing irreversible adsorption of the sample. In the isolation of alkaloids from E. plantagineum, CPC was used with a mobile phase of chloroform and a stationary phase of citrate (B86180) buffer (pH 5.6) to produce fractions enriched in echimidine. nih.govmdpi.com

High-Performance Liquid Chromatography (HPLC) is the cornerstone for the final purification and analysis of Echimidine N-oxide to achieve HPLC grade. carlroth.com Reversed-phase HPLC, often with a C18 column, is typically used. The mobile phase composition is critical for achieving separation. Under acidic conditions, the free base PAs tend to elute before their more polar N-oxide counterparts. researchgate.net Ion-pair HPLC, using an agent like hexane-1-sulfonic acid, can also be employed for the separation of PAs and their N-oxides. researchgate.net

Table 2: Chromatographic Strategies for the Separation of Pyrrolizidine Alkaloids

| Chromatographic Technique | Stationary Phase | Mobile Phase Examples | Principle of Separation | Application in PA Purification |

|---|---|---|---|---|

| Solid-Phase Extraction (SPE) | C18, PSA, GCB nih.gov | Acetonitrile (B52724)/Water with Formic Acid nih.gov | Differential partitioning between the solid phase and the liquid phase. | Sample clean-up and pre-concentration. nih.gov |

| Silica Gel Column Chromatography | Silica Gel column-chromatography.com | Gradients of Chloroform/Methanol or other solvent systems. | Adsorption chromatography based on polarity. column-chromatography.com | Initial fractionation of the crude extract. column-chromatography.com |

| Sephadex LH-20 Chromatography | Sephadex LH-20 | Methanol znaturforsch.com | Size exclusion and partition chromatography. | Final purification of polar compounds. znaturforsch.com |

| Centrifugal Partition Chromatography (CPC) | Liquid (e.g., Citrate Buffer) nih.gov | Immiscible Liquid (e.g., Chloroform) nih.gov | Liquid-liquid partitioning based on solute distribution between two immiscible liquid phases. | Fractionation of complex mixtures without a solid support. nih.govmdpi.com |

| High-Performance Liquid Chromatography (HPLC) | Reversed-Phase (C8, C18) researchgate.netresearchgate.net | Acetonitrile/Water gradients with buffers (e.g., phosphate (B84403), formic acid) nih.govmdpi.com | High-resolution separation based on partitioning between a stationary phase and a pressurized mobile phase. | Final purification, quantification, and achieving high purity grades. carlroth.com |

Isolation and Purification of Echimidine N-oxide and its Isomeric Pyrrolizidine Alkaloids

The isolation of pure Echimidine N-oxide is complicated by the presence of its isomers, which often co-elute under standard chromatographic conditions. A detailed study on Echium plantagineum highlights a comprehensive methodology for this challenge. nih.govmdpi.com

The process begins with the extraction of the plant material, followed by a crucial step of reducing the PA N-oxides to their free base forms using zinc dust in an acidic medium (sulfuric acid). nih.gov This is done because the free bases are less polar and can be more easily extracted from the aqueous solution into an organic solvent like ethyl acetate (B1210297) after basification with sodium carbonate. nih.gov

The resulting crude alkaloid mixture is then subjected to Centrifugal Partition Chromatography (CPC). This step effectively separates the alkaloids into different fractions. The fraction containing echimidine and its isomers is then collected for further purification. nih.govmdpi.com

The final and most critical step is preparative HPLC . For the echimidine-containing fraction from CPC, a preparative HPLC system with a C18 column is used. A specific mobile phase, such as a buffer of lithium phosphate (pH 7.2) with a gradient of acetonitrile, is employed to resolve the isomeric mixture. mdpi.com Research has shown that under standard acidic HPLC conditions, the main peak corresponding to echimidine also contains the co-eluting isomers echihumiline (B1180779) and, to a lesser extent, hydroxymyoscorpine. nih.govmdpi.com The use of a neutral pH mobile phase in preparative HPLC is key to achieving the separation of these closely related isomers. mdpi.com

This multi-step process, combining chemical modification, liquid-liquid chromatography, and high-resolution preparative HPLC, is essential for obtaining Echimidine N-oxide of high purity, suitable for use as an analytical standard.

**Table 3: Purification Steps for Echimidine from *Echium plantagineum***

| Purification Step | Description | Outcome |

|---|---|---|

| Extraction | Methanol extraction of aerial plant parts, followed by defatting. nih.gov | Crude extract containing a mixture of PAs, primarily as N-oxides. |

| Reduction | Treatment of the aqueous extract with zinc dust and sulfuric acid. nih.gov | Conversion of PA N-oxides to their corresponding free base forms. |

| Liquid-Liquid Extraction | Partitioning of the reduced alkaloids into ethyl acetate after basification. nih.gov | Crude mixture of pyrrolizidine alkaloid free bases. |

| Centrifugal Partition Chromatography (CPC) | Separation using a chloroform mobile phase and a citrate buffer stationary phase. nih.govmdpi.com | Fraction enriched with echimidine and its isomers. |

| Preparative HPLC | Purification of the CPC fraction on a C18 column with a lithium phosphate buffer and acetonitrile gradient. mdpi.com | Isolation of pure echimidine, separated from its isomers echihumiline and hydroxymyoscorpine. |

Advanced Structural Elucidation and Stereochemical Characterization of Echimidine N Oxide

Spectroscopic Techniques in Comprehensive Structure Determination

A combination of powerful spectroscopic techniques is required to unravel the complex structure of echimidine (B1671080) N-oxide. Each method provides unique and complementary information, leading to an unambiguous assignment of its constitution and stereochemistry.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D Experiments)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and spatial proximity of atoms. emerypharma.comemory.edu A suite of 1D and 2D NMR experiments is crucial for the complete assignment of echimidine N-oxide.

1D NMR Experiments (¹H and ¹³C): The ¹H NMR spectrum of echimidine N-oxide reveals characteristic signals for the pyrrolizidine (B1209537) core and the necic acid moieties. For instance, a study on the isomers of echimidine showed well-separated broad singlets in the ¹H NMR spectrum at δH 4.48 and 4.44, which were assigned to the H-8 proton of the major and minor components, respectively. mdpi.com These chemical shifts, along with their integration and multiplicity, provide the initial framework for proton assignments. The ¹³C NMR spectrum complements this by providing the chemical shifts of all carbon atoms in the molecule, including the carbonyls of the ester groups and the carbons of the pyrrolizidine ring system.

2D NMR Experiments: To establish connectivity and spatial relationships, a series of 2D NMR experiments are employed:

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings, revealing which protons are adjacent to each other within a spin system. slideshare.net This is instrumental in tracing the connectivity within the pyrrolizidine ring and the side chains of the necic acid.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C), allowing for the unambiguous assignment of carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): This long-range correlation experiment shows couplings between protons and carbons that are two or three bonds apart. researchgate.net It is particularly valuable for identifying the ester linkages between the necic acid and the retronecine (B1221780) base by observing correlations between the carbonyl carbons and the protons on the retronecine core.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons, which is critical for determining the relative stereochemistry of the molecule. Correlations in the NOESY spectrum indicate that protons are close in space, even if they are not directly bonded.

A study on echimidine and its isomers highlighted the power of NMR by revealing that a single HPLC peak, initially thought to be pure echimidine, was in fact a mixture of isomers. mdpi.com This underscores the necessity of detailed NMR analysis for accurate compound identification.

Interactive Data Table: Illustrative ¹H and ¹³C NMR Data for a Pyrrolizidine Alkaloid Scaffold

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key 2D Correlations |

| H-1 | 5.8 - 6.2 | 80 - 85 | COSY with H-2; HMBC with C-3, C-9 |

| H-2 | 2.0 - 2.5 | 35 - 40 | COSY with H-1, H-3 |

| H-3 | 3.0 - 3.5 | 60 - 65 | COSY with H-2; HMBC with C-1, C-5 |

| H-5 | 3.5 - 4.0 | 70 - 75 | COSY with H-6; HMBC with C-3, C-7 |

| H-7 | 4.5 - 5.0 | 75 - 80 | COSY with H-6, H-8; HMBC with C-5, C-9 |

| H-8 | 4.0 - 4.5 | 65 - 70 | COSY with H-7 |

| H-9 | 4.0 - 4.5 | 60 - 65 | HMBC with C-1, C-7, C-8 |

Note: This table provides representative chemical shift ranges and correlations for a generic pyrrolizidine alkaloid scaffold for illustrative purposes. Actual values for echimidine N-oxide would be specific to its unique structure.

High-Resolution Mass Spectrometry (MS and MS/MS) and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is indispensable for determining the elemental composition of a molecule with high accuracy and for studying its fragmentation patterns. nih.gov For echimidine N-oxide, which has a molecular formula of C₂₀H₃₁NO₈ and a molecular weight of 413.46 g/mol , HRMS provides a precise mass measurement, confirming its elemental composition. cfmot.de

Tandem mass spectrometry (MS/MS) experiments are crucial for structural elucidation. In an MS/MS experiment, the parent ion of echimidine N-oxide is selected and subjected to collision-induced dissociation (CID), causing it to break apart into smaller fragment ions. The analysis of these fragment ions provides valuable information about the structure of the original molecule.

A proposed fragmentation pathway for echimidine N-oxide type pyrrolizidine alkaloids observed in an MS² spectrum reveals characteristic losses. researchgate.net These can include the loss of the N-oxide oxygen, water molecules, and the esterifying necic acids. By carefully analyzing the masses of the fragment ions, the structure of the necic acid moieties and their attachment points to the retronecine core can be deduced. The ability to perform retrospective data analysis with HRMS is a significant advantage, allowing for the re-examination of data for non-target compounds without needing to re-inject the sample. nih.gov

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy provides information about the functional groups present in a molecule. nist.gov In the case of echimidine N-oxide, the IR spectrum would exhibit characteristic absorption bands corresponding to:

O-H stretching: A broad band in the region of 3500-3200 cm⁻¹ due to the hydroxyl groups in the necic acid moiety.

C-H stretching: Bands in the 3000-2850 cm⁻¹ region from the aliphatic C-H bonds.

C=O stretching: A strong absorption band around 1735-1715 cm⁻¹ from the ester carbonyl groups.

N-O stretching: A characteristic band for the N-oxide functional group, typically appearing in the 970-950 cm⁻¹ region.

C-O stretching: Bands in the 1250-1000 cm⁻¹ region corresponding to the C-O single bonds of the esters and alcohols.

While IR spectroscopy provides valuable information about the functional groups present, it is generally used in conjunction with NMR and MS for a complete structural elucidation. mdpi.com

Circular Dichroism (CD) Spectroscopy for Stereochemical Assignment

Circular Dichroism (CD) spectroscopy is a powerful technique for investigating the stereochemistry of chiral molecules. jascoinc.com It measures the differential absorption of left and right circularly polarized light. jascoinc.com Since echimidine N-oxide contains multiple chiral centers, its CD spectrum provides a unique fingerprint that is directly related to its absolute configuration.

The stereochemical assignment using CD spectroscopy is often achieved by comparing the experimental spectrum of the unknown compound with the spectra of known, structurally related compounds. chiralabsxl.com Alternatively, theoretical CD spectra can be calculated for all possible stereoisomers, and the one that best matches the experimental spectrum is assigned as the correct structure. This technique is particularly useful for confirming the absolute configuration of the chiral centers in both the retronecine core and the necic acid side chains. The Cotton effects observed in the CD spectrum, which are the characteristic positive or negative peaks, are directly related to the spatial arrangement of the chromophores within the molecule. nih.gov

Methodological Approaches for Stereochemical Assignment (e.g., DP4 Method)

The definitive assignment of the relative and absolute stereochemistry of complex molecules like echimidine N-oxide often requires sophisticated computational methods in conjunction with experimental data. The DP4 (and its improved version, DP4+) probability analysis is a prominent example of such an approach. researchgate.netresearchgate.net

The DP4 method is a statistical approach that uses calculated NMR chemical shifts to assign the most likely stereostructure of a molecule from a set of possible diastereomers. researchgate.net The process involves:

Generating all possible stereoisomers of the target molecule.

Performing a conformational search for each isomer to identify the most stable conformers.

Calculating the NMR chemical shifts (both ¹H and ¹³C) for each stable conformer using quantum mechanical methods, typically Density Functional Theory (DFT).

Averaging the calculated shifts for each isomer based on the Boltzmann population of its conformers.

Comparing the calculated NMR data for each isomer with the experimental NMR data.

The DP4 probability is then calculated, which provides a confidence level for the assignment of each isomer.

The DP4+ method builds upon the original DP4 by including unscaled calculated chemical shifts in the probability calculation, which has been shown to improve the accuracy of the assignments. conicet.gov.arnih.gov This method has become an indispensable tool in natural product chemistry for resolving complex stereochemical problems, especially when crystallographic data is unavailable. rsdjournal.org For echimidine N-oxide, with its multiple chiral centers, the DP4+ analysis would be instrumental in confidently assigning the correct stereoisomer.

Challenges in Isomer Differentiation and Spectroscopic Resolution

A significant challenge in the analysis of echimidine N-oxide is the potential for co-elution of its isomers during chromatographic separation. Research has shown that echimidine can co-elute with its isomers, such as echihumiline (B1180779) and hydroxymyoscorpine, under standard HPLC conditions. mdpi.com This makes it difficult to obtain a pure sample of echimidine N-oxide for analysis and can lead to incorrect quantification and toxicological assessment.

The spectroscopic resolution of these co-eluting isomers can also be challenging. While NMR spectroscopy was able to distinguish the isomers in the aforementioned study, some of their signals were overlapping. mdpi.com Careful analysis of well-separated signals and their integrals is necessary to determine the ratio of the different isomers in a mixture. mdpi.com High-resolution instrumentation and advanced analytical techniques are therefore crucial to overcome these challenges and ensure the accurate identification and characterization of echimidine N-oxide.

Sophisticated Analytical Chemistry Methodologies for Echimidine N Oxide Quantification and Profiling

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of PAs and their N-oxides due to its high resolution, sensitivity, and non-destructive nature, which allows for the collection of fractions for further analysis. up.ac.zanih.gov Ultra-High-Performance Liquid Chromatography (UHPLC), a more recent advancement, offers even faster separations with higher resolution, making it highly efficient for separating closely related molecules like PA isomers. researchgate.net For the quantification of specific compounds like Echimidine (B1671080) N-oxide, the use of a highly pure, certified HPLC-grade reference standard is essential for accurate calibration and identification. carlroth.comcarlroth.com

Reversed-Phase HPLC Method Development for Echimidine N-oxide

Reversed-phase HPLC (RP-HPLC) is the most widely used chromatographic mode for the analysis of PAs and their N-oxides. chemass.si The separation is based on the hydrophobic interactions between the analytes and a non-polar stationary phase, typically silica (B1680970) gel bonded with C8 or C18 alkyl chains. chemass.siamecj.com The polar N-oxides, including Echimidine N-oxide, have less retention time compared to their less polar parent alkaloids in a reversed-phase system.

Method development involves the careful selection of a column and mobile phase to achieve optimal separation. C18 columns are frequently employed for the analysis of PAs. nih.govbund.deresearchgate.net The mobile phase typically consists of a mixture of water and an organic modifier like methanol (B129727) or acetonitrile (B52724), with additives to control pH and improve peak shape. amecj.com Acidified mobile phases, often containing formic acid and a buffer like ammonium (B1175870) formate, are common as they promote the protonation of the alkaloids, leading to better retention and peak symmetry. nih.govsciex.comnih.gov Gradient elution, where the proportion of the organic solvent is increased during the run, is standard practice to effectively separate a wide range of PAs and their N-oxides with varying polarities in a single analysis. nih.govnih.gov

| Parameter | Condition | Source |

|---|---|---|

| Stationary Phase (Column) | C18 or C8 | nih.govamecj.comnih.gov |

| Mobile Phase A | Water with additives (e.g., 0.1% Formic Acid, 5-10 mM Ammonium Formate) | sciex.comwur.nl |

| Mobile Phase B | Methanol or Acetonitrile (often with the same additives as A) | nih.govsciex.comnih.gov |

| Elution Mode | Gradient Elution | nih.govnih.gov |

| Column Temperature | 30-50 °C | nih.govsciex.com |

| Detection | Mass Spectrometry (MS) | researchgate.netuva.es |

Optimization of Chromatographic Conditions for Pyrrolizidine Alkaloid N-oxides

The optimization of chromatographic conditions is critical for resolving the complex mixtures of PAs and their N-oxides found in natural samples. A key challenge is the separation of numerous structural isomers and stereoisomers, which often co-elute under standard conditions. nih.govnih.gov For instance, a method for the simultaneous determination of 51 PAs and their N-oxides focused heavily on optimizing the LC-MS/MS parameters to achieve separation of critical isomer pairs. nih.gov

Optimization strategies include:

Mobile Phase pH and Buffers: The use of alkaline mobile phases (e.g., pH 9 with ammonium carbonate) has been explored as an alternative to acidic conditions, providing different selectivity for certain isomers. wur.nl

Gradient Profile: Fine-tuning the gradient slope and duration is essential to maximize the resolution between closely eluting peaks. nih.gov

Stationary Phase Chemistry: While C18 is common, other phases like phenyl or polar-embedded phases can offer alternative selectivity for difficult separations. chemass.si Ion-pair chromatography, using agents like hexane-1-sulfonic acid, has also been successfully applied to separate PAs with diverse structures, including N-oxides and free bases. nih.gov

Sample Preparation: Effective sample cleanup, often using solid-phase extraction (SPE) with strong cation-exchange (SCX) or mixed-mode cation-exchange (MCX) cartridges, is crucial. nih.govwaters.com This step isolates both the PAs and their N-oxides from the matrix, reduces interference, and concentrates the analytes before HPLC analysis. waters.comnih.gov

Gas Chromatography (GC) Methodologies

Gas Chromatography (GC), particularly when coupled with mass spectrometry, is a powerful technique for the analysis of volatile and thermally stable compounds. nih.gov While effective for many parent PAs, its application to the highly polar and non-volatile N-oxides like Echimidine N-oxide requires specific strategies. up.ac.zauva.es

Capillary Gas Chromatography for Quantitative Determination

Capillary GC offers high separation efficiency and is the most widely used GC technique for analyzing complex PA mixtures. up.ac.za When coupled to a mass spectrometer (GC-MS), it allows for both quantification and identification of individual alkaloids. nih.gov The identification often relies on comparing the retention times and mass spectra of analytes with those of authentic standards or with established mass spectral libraries. up.ac.za The use of retention indices, which are less dependent on operational variables than absolute retention times, can aid in inter-laboratory comparisons of data. up.ac.za

Derivatization Strategies for Enhanced GC Analysis

Direct analysis of PA N-oxides by GC is generally not feasible due to their low volatility and thermal instability. uva.esnih.gov To overcome this limitation, derivatization is employed to convert the N-oxides into more volatile and thermally stable analogues. up.ac.za A common strategy is the formation of trimethylsilyl (B98337) (TMS) derivatives. nih.govnih.gov

In this process, a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), reacts with the hydroxyl groups and the N-oxide functional group of the molecule. This chemical modification reduces the polarity and increases the volatility of the analyte, making it suitable for GC analysis. nih.govnih.gov For example, a method for the quantitative analysis of indicine-N-oxide used this approach, successfully creating TMS derivatives with good gas chromatographic properties. nih.gov Similarly, TMS derivatization was used to quantify the N-oxide and other metabolites of senecionine, allowing for the assessment of different metabolic pathways using GC/MS. nih.gov

Hyphenated Techniques for Comprehensive Pyrrolizidine Alkaloid Profiling

Hyphenated techniques, which couple a separation method with a detection method, are indispensable for the comprehensive analysis of PAs in complex matrices. nih.gov The combination of liquid chromatography or gas chromatography with mass spectrometry has become the gold standard in the field. researchgate.netuva.esnih.gov

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most prominent and powerful technique for PA and PA N-oxide analysis. nih.govuva.esnih.gov It combines the superior separation capabilities of HPLC or UHPLC with the high sensitivity and selectivity of tandem mass spectrometry. researchgate.net Electrospray ionization (ESI) in the positive ion mode is typically used, as it efficiently generates protonated molecular ions [M+H]+ for PAs and their N-oxides. nih.govnih.gov Detection is commonly performed in the Multiple Reaction Monitoring (MRM) mode, where specific precursor-to-product ion transitions are monitored for each analyte. nih.govnih.gov This provides exceptional selectivity and allows for accurate quantification even at trace levels in complex samples like herbal infusions, honey, and feed. nih.govsciex.comnih.gov

Gas chromatography-mass spectrometry (GC-MS) is also a valuable hyphenated technique, especially for the analysis of the parent (non-N-oxide) PAs. up.ac.zanih.gov For comprehensive profiling that includes N-oxides, GC-MS analysis must be preceded by a derivatization step, as discussed previously. nih.gov

More advanced hyphenated technologies are also being employed to tackle the analytical challenges posed by PAs.

High-Resolution Mass Spectrometry (HRMS): Coupling UHPLC with HRMS detectors like time-of-flight (TOF) or Orbitrap analyzers allows for the determination of the accurate mass of analytes. researchgate.net This capability is invaluable for identifying unknown PAs and for confirming the elemental composition of detected compounds.

Ion Mobility Spectrometry (IMS): The integration of ion mobility spectrometry into an LC-MS workflow (e.g., LC-IMS-MS) provides an additional dimension of separation based on the size, shape, and charge of the ions (collision cross-section, CCS). sciex.comnih.gov This has proven effective in separating isomeric PAs that are difficult to resolve by chromatography alone. nih.gov

| Technique | Separation Principle | Ionization | Detection/Analysis | Key Advantages for PA Analysis | Source |

|---|---|---|---|---|---|

| LC-MS/MS | Reversed-Phase Chromatography | Electrospray (ESI) | Triple Quadrupole (QqQ) in MRM mode | Gold standard; high sensitivity and selectivity for quantifying known PAs and N-oxides. | uva.esnih.govnih.gov |

| GC-MS | Capillary Gas Chromatography | Electron Ionization (EI) | Quadrupole or Ion Trap | Excellent for volatile parent PAs; requires derivatization for N-oxides. | up.ac.zanih.govacs.org |

| UHPLC-HRMS | Ultra-High-Performance Liquid Chromatography | Electrospray (ESI) | Time-of-Flight (TOF) or Orbitrap | Accurate mass measurement for identification of unknown PAs and formula confirmation. | researchgate.net |

| LC-IMS-MS | HPLC + Ion Mobility | Electrospray (ESI) | IMS cell + TOF or QqQ | Separation of co-eluting and isomeric PAs based on collision cross-section (CCS). | sciex.comnih.gov |

Liquid Chromatography-Mass Spectrometry (LC-MS and LC-MS/MS)

Liquid chromatography coupled with mass spectrometry (LC-MS) and tandem mass spectrometry (LC-MS/MS) stands as a cornerstone for the analysis of Echimidine N-oxide. lcms.cz These methods offer the high sensitivity and selectivity required for detecting trace amounts of the compound in various samples. lcms.cznih.gov LC-MS/MS, in particular, is favored for its ability to perform robust quantification and confirmation of PAs. nih.gov

In a typical LC-MS/MS workflow, the separation of Echimidine N-oxide from other compounds in a sample is achieved using a liquid chromatography system, often employing a C18 reversed-phase column. ethz.chacs.org The separated compounds are then introduced into a mass spectrometer. For Echimidine N-oxide, detection is commonly performed in the positive ion electrospray ionization (ESI+) mode. nih.gov Tandem mass spectrometry, utilizing techniques like multiple reaction monitoring (MRM), allows for highly specific detection by monitoring the transition of a specific precursor ion to a product ion. ethz.chacs.org For instance, a characteristic transition for Echimidine N-oxide is from its protonated molecule [M+H]⁺ at m/z 414.4 to fragment ions such as m/z 396.4 and m/z 254.0. nih.govacs.org

The quantitative performance of these methods is rigorously validated, with parameters such as linearity, limits of detection (LOD), and limits of quantification (LOQ) being established. For example, one study reported a limit of quantification for Echimidine N-oxide in honey to be 18.4 µg/kg. nih.gov Another method developed for analyzing PAs in small streams demonstrated an LOD for Echimidine N-oxide between 0.1 and 0.7 ng/L and an LOQ between 0.4 and 2.3 ng/L, showcasing the exceptional sensitivity achievable. ethz.ch

Table 1: LC-MS/MS Parameters for Echimidine N-oxide Analysis

| Parameter | Value/Description | Source |

| Ionization Mode | Positive Electrospray Ionization (ESI+) | nih.gov |

| Precursor Ion [M+H]⁺ | m/z 414.4 | nih.govacs.org |

| Product Ions (MRM transitions) | m/z 396.4, m/z 254.0 | nih.govacs.org |

| Limit of Quantification (LOQ) in Honey | 18.4 µg/kg | nih.gov |

| Limit of Detection (LOD) in Water | 0.1 - 0.7 ng/L | ethz.ch |

| Limit of Quantification (LOQ) in Water | 0.4 - 2.3 ng/L | ethz.ch |

Ultra-High Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UHPLC-Q-TOF-MS)

For comprehensive profiling of pyrrolizidine alkaloids, including Echimidine N-oxide, Ultra-High Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UHPLC-Q-TOF-MS) is an invaluable tool. nih.govmdpi.com This technique provides high-resolution and accurate mass data, which is crucial for the identification of known and unknown PAs in complex mixtures. nih.govmdpi.com

UHPLC systems utilize columns with smaller particle sizes, leading to faster analysis times and improved chromatographic resolution compared to conventional HPLC. nih.gov The Q-TOF mass spectrometer allows for the precise measurement of the mass-to-charge ratio of ions, enabling the determination of elemental compositions and facilitating the identification of compounds. nih.gov

In the analysis of plant extracts, UHPLC-Q-TOF-MS has been successfully employed to profile a wide range of PAs and their N-oxides. nih.govmdpi.com For instance, a study on Echium plantagineum and E. vulgare used this technique to identify and annotate numerous PAs, with Echimidine N-oxide being among the most abundant in the foliage of both species. nih.govmdpi.com The high mass accuracy of TOF instruments helps in distinguishing between isobaric compounds, which are common among PAs. researchgate.net

Table 2: Application of UHPLC-Q-TOF-MS for PA Profiling

| Application | Key Findings | Source |

| Profiling of PAs in Echium spp. | Identified over 17 PAs and PANOs; Echimidine N-oxide was a major component. | nih.govmdpi.com |

| Analysis of PAs in Herbal Medicines | Developed a method for the determination of ten PAs with satisfactory accuracy and precision. | nih.gov |

| Analysis of PAs in Honey | Optimized a fast and simple method for PA analysis in honey. | tandfonline.com |

Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS/MS)

Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS/MS) offers unparalleled capabilities for both the targeted quantification and non-targeted screening of Echimidine N-oxide and other PAs. This technique combines the separation power of LC with the high resolving power and mass accuracy of instruments like the Orbitrap. nih.govtandfonline.com

LC-HRMS/MS can generate full-scan high-resolution data, which allows for retrospective analysis of samples for compounds that were not initially targeted. ethz.ch This is particularly useful in food safety and environmental monitoring, where a broad range of contaminants may be present. The high resolution enables the separation of signals from co-eluting isobaric compounds, which can be a significant challenge in PA analysis. researchgate.net

For Echimidine N-oxide, LC-HRMS/MS can provide accurate mass measurements of the precursor ion (e.g., m/z 414.2122) and its fragment ions, which aids in its unambiguous identification. nih.gov Studies have demonstrated the use of LC-HRMS/MS for the screening of PAs in various matrices, including small streams, where it revealed a wide exposure to these compounds. ethz.ch

Ion Trap Mass Spectrometry Applications

Ion trap mass spectrometers, often coupled with liquid chromatography, provide a versatile tool for the structural elucidation of pyrrolizidine alkaloids like Echimidine N-oxide. researchgate.netnih.gov These instruments can perform multiple stages of fragmentation (MSⁿ), which yields detailed information about the structure of a molecule. researchgate.net

In the analysis of Echimidine N-oxide, an ion trap can isolate the protonated molecule [M+H]⁺ and then subject it to collision-induced dissociation to generate a series of fragment ions. The fragmentation patterns observed can help to identify the necine base and the necic acid moieties of the PA. researchgate.net For example, the fragmentation of Echimidine N-oxide can lead to characteristic ions that are indicative of its structure. researchgate.net

Ion trap MS has been used to characterize PAs in various plant species. One study utilized RP-HPLC with an ion trap MS to identify 13 different alkaloids, including Echimidine and Echimidine N-oxide, in Onosma stellulatum. nih.gov The combination of chromatographic separation with the fragmentation capabilities of the ion trap enabled the detailed structural analysis of these compounds. nih.gov

Advanced Sample Preparation and Clean-up Strategies from Complex Matrices

The successful analysis of Echimidine N-oxide is highly dependent on the effectiveness of the sample preparation and clean-up procedures. These steps are crucial for removing interfering substances from complex matrices, thereby improving the sensitivity and accuracy of the subsequent analysis.

Solid-Phase Extraction (SPE) Protocols (e.g., SCX and C18 sorbents)

Solid-phase extraction (SPE) is a widely used technique for the clean-up and concentration of PAs, including Echimidine N-oxide, from various samples. lcms.cznih.gov Strong cation exchange (SCX) and C18 are two of the most common sorbents employed for this purpose. lcms.cznih.gov

SCX-SPE is particularly effective for the extraction of PAs and their N-oxides due to the basic nature of the pyrrolizidine nucleus. researchgate.netup.ac.za The general procedure involves loading an acidified sample extract onto the SCX cartridge, where the protonated PAs are retained. The cartridge is then washed to remove interfering compounds, and the PAs are subsequently eluted with an ammoniated organic solvent, such as methanol containing ammonia. lcms.cznih.gov This method has been successfully applied to the analysis of PAs in high-lipid foodstuffs, honey, and herbal teas. lcms.cznih.govresearchgate.net

C18 SPE, which utilizes a reversed-phase mechanism, is also employed for PA clean-up. acs.orgbund.de In this case, the separation is based on the hydrophobicity of the compounds. C18 cartridges can be used to remove non-polar interferences from aqueous extracts or to retain PAs from less polar solutions. An online SPE approach using a C18 reversed-phase material has been developed for the analysis of PAs in water samples, demonstrating high sensitivity. ethz.chacs.org

Table 3: Comparison of SPE Sorbents for Echimidine N-oxide Extraction

| Sorbent Type | Mechanism | Application Examples | Source |

| Strong Cation Exchange (SCX) | Ion Exchange | High-lipid foodstuffs, honey, herbal teas, plant material | lcms.cznih.govresearchgate.netnih.gov |

| C18 (Reversed-Phase) | Hydrophobic Interaction | Plant material, water samples, milk | acs.orgnih.govbund.de |

Liquid-Liquid Partitioning (LLP) Techniques

Liquid-liquid partitioning (LLP) is another valuable technique for the initial clean-up and fractionation of PAs from crude extracts. This method separates compounds based on their differential solubility in two immiscible liquid phases.

In the context of PA analysis, LLP can be used to separate the more polar N-oxides from the less polar free bases. For instance, a one-step LLP procedure has been described for the extraction of PAs from the roots of Symphytum cordatum. In this method, the alkalized crude extract is partitioned between an aqueous and an organic phase, allowing for the separation of free tertiary bases and polar N-oxides. researchgate.net While effective for fractionation, LLP is often used in conjunction with other clean-up techniques like SPE to achieve the high level of purity required for sensitive instrumental analysis.

Role of Certified Reference Standards for Echimidine N-oxide in Analytical Validation and Quality Assurance

The accuracy and reliability of any quantitative analytical method, particularly for trace-level analysis of compounds like Echimidine N-oxide, are fundamentally dependent on the quality of the reference materials used. In analytical chemistry, Certified Reference Materials (CRMs) and reference standards (RS) serve as the bedrock for achieving valid and traceable results, forming an indispensable part of quality assurance protocols. inorganicventures.comspectrumchemical.com

A reference material is a substance that is sufficiently homogeneous and stable with respect to one or more specified properties, making it fit for its intended use in a measurement process. chimia.ch These materials are broadly categorized, with CRMs representing the highest level of metrological standard. inorganicventures.com CRMs are characterized by a metrologically valid procedure for one or more of their properties and are accompanied by a certificate that provides the value of the specified property, its associated uncertainty, and a statement of metrological traceability. chimia.ch For the analysis of Echimidine N-oxide, HPLC grade certified reference standards are primary reference substances with an assigned absolute purity, considering factors like chromatographic purity, water content, and residual solvents. sigmaaldrich.com

The primary roles of certified reference standards in the analysis of Echimidine N-oxide include:

Instrument Calibration: Most analytical instruments, including HPLC systems, are comparative. spectrumchemical.com They require calibration with a standard of known concentration to generate a reliable signal-response relationship. For quantitative analysis, a calibration curve is typically constructed by analyzing a series of dilutions of the Echimidine N-oxide reference standard. The peak area response from the sample is then interpolated on this curve to determine its concentration. carlroth.comcarlroth.com

Compound Identification: Pure reference substances are essential for unequivocally identifying analytes in a complex matrix. carlroth.comcarlroth.com In HPLC, the retention time of a peak in the sample chromatogram is compared with that of the Echimidine N-oxide standard analyzed under identical conditions to confirm its identity.

Method Validation and Performance Verification: CRMs are crucial for validating the performance of an analytical method. chimia.ch They are used to assess critical parameters such as accuracy (by spiking known amounts into blank matrices) and precision.

Ensuring Traceability: Using CRMs ensures that the measurement results are traceable to a recognized standard, often to the International System of Units (SI). This traceability is a key requirement for laboratories seeking accreditation under standards like ISO 17025. inorganicventures.comchimia.ch

Quality Control: Reference standards are used in routine quality control checks to monitor the ongoing performance of the analytical method, ensuring that the system remains in a state of statistical control.

Furthermore, to mitigate errors that can arise during sample preparation and injection, an internal standard is often employed. This is a compound with similar chemical and physical properties to Echimidine N-oxide but not present in the original sample. It is added in a known quantity to both the calibration standards and the samples. By comparing the peak area ratio of Echimidine N-oxide to the internal standard, potential quantitative errors from sample handling can be compensated. carlroth.comcarlroth.comcarlroth.com

Method Validation Parameters for Rigorous Echimidine N-oxide Analysis

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. For the rigorous analysis of Echimidine N-oxide, a comprehensive validation process is required to ensure the reliability, consistency, and accuracy of the results. This is particularly critical given the low concentrations at which these compounds often occur in complex matrices like honey, tea, and herbal products. nih.govmdpi.com The validation process evaluates several key performance characteristics as detailed below.

Key Method Validation Parameters:

Specificity/Selectivity: This parameter ensures that the analytical method can unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components. In HPLC-MS/MS analysis, specificity is achieved by monitoring unique precursor-to-product ion transitions (Multiple Reaction Monitoring, MRM) for Echimidine N-oxide, which provides a high degree of certainty that the signal is from the target analyte and not from co-eluting compounds. nih.govnih.gov

Linearity and Range: Linearity demonstrates the ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. The range is the interval between the upper and lower concentrations of the analyte for which the method has been shown to have a suitable level of precision, accuracy, and linearity. Calibration curves are constructed by plotting peak areas against the concentrations of the reference standard, and the coefficient of determination (r²) is calculated, with a value of >0.99 typically considered excellent. nih.govshimadzu.com

Accuracy: Accuracy refers to the closeness of the test results obtained by the method to the true value. It is often determined through recovery studies, where a known amount of the Echimidine N-oxide standard is added (spiked) into a blank matrix. The sample is then analyzed, and the percentage of the spiked analyte that is detected (% recovery) is calculated. Studies show average recoveries for Echimidine N-oxide in matrices like honey, milk, and tea can range from 64.5% to 112.2%. nih.gov

Precision: Precision expresses the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually evaluated at two levels:

Repeatability (Intra-day precision): The precision obtained under the same operating conditions over a short interval of time.

Reproducibility (Inter-day precision): The precision obtained between different days, analysts, or equipment. Precision is expressed as the relative standard deviation (RSD) of the measurements, with RSDs below 15% often being the target for trace analysis. nih.govresearchgate.net

Limit of Detection (LOD) and Limit of Quantification (LOQ):

LOD: The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.

LOQ: The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. shimadzu.com The LOQ is a critical parameter for ensuring that the method is sensitive enough to measure Echimidine N-oxide at levels relevant to regulatory limits or risk assessment. For Echimidine N-oxide, highly sensitive UHPLC-MS/MS methods have achieved LOQs as low as 0.05 µg/kg in certain food matrices. nih.gov

Robustness: Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters (e.g., mobile phase composition, pH, column temperature). nih.gov This provides an indication of its reliability during normal usage.

The table below summarizes typical validation parameters from a study that developed and validated a UHPLC-MS/MS method for the analysis of 24 pyrrolizidine alkaloids, including Echimidine N-oxide, in various food matrices. nih.gov

| Parameter | Echimidine N-oxide (EmN) Performance Data | Typical Acceptance Criteria |

| Linearity (r²) | >0.99 | ≥0.99 |

| Limit of Detection (LOD) | 0.015 - 0.75 µg/kg (across matrices) | Signal-to-Noise Ratio ≥ 3 |

| Limit of Quantification (LOQ) | 0.05 - 2.5 µg/kg (across matrices) | Signal-to-Noise Ratio ≥ 10 |

| Accuracy (% Recovery) | 64.5% - 112.2% (across matrices) | 70% - 120% |

| Precision (%RSD) | <15% (Intra-day and Inter-day) | ≤15% (or ≤20% at LOQ) |

Biosynthetic Pathways and Regulation of Echimidine N Oxide in Plants

Position of Echimidine (B1671080) N-oxide as a Precursor in Pyrrolizidine (B1209537) Alkaloid Biosynthesis

The biosynthesis of all pyrrolizidine alkaloids begins with the formation of a common precursor, the necine base. nih.gov This process starts from the basic amino acid arginine, which is converted into putrescine and spermidine (B129725). mdpi.com The first committed step in PA biosynthesis is the formation of homospermidine from putrescine and spermidine, a reaction catalyzed by the enzyme homospermidine synthase (HSS). nih.govpnas.org

Homospermidine then undergoes a series of enzymatic reactions, including oxidation and cyclization, to form the fundamental pyrrolizidine ring system. mdpi.comwikipedia.org This core structure is further modified through hydroxylation and desaturation to create various necine bases, such as retronecine (B1221780), which is the most frequently observed necine base in PAs. researchgate.netnih.gov

The final structure of a specific PA, like echimidine, is determined by the esterification of the necine base with one or more necic acids. nih.gov Echimidine is composed of the necine base retronecine, which is esterified with angelic acid and echimidinic acid. mdpi.com Specifically, feeding experiments have shown that echimidinic acid is derived from the amino acid L-valine and an additional two-carbon unit. mdpi.comrsc.org

The N-oxidation of the tertiary nitrogen on the necine base is a common final modification step in the pathway. nih.gov Therefore, Echimidine N-oxide is generally considered a final product of the biosynthetic pathway, rather than an intermediate precursor for other alkaloids. nih.govnih.gov These N-oxides are the primary form in which PAs are stored and transported within the plant. researchgate.net

Table 1: Key Precursors in Echimidine N-oxide Biosynthesis

| Precursor | Role in Pathway | Source |

| Arginine | Initial building block | Primary Metabolism |

| Putrescine | Substrate for Homospermidine Synthase | Derived from Arginine mdpi.com |

| Spermidine | Substrate for Homospermidine Synthase | Derived from Arginine mdpi.com |

| Homospermidine | First pathway-specific intermediate | Formed by HSS pnas.org |

| Retronecine | Necine base for Echimidine | Formed from Homospermidine researchgate.netnih.gov |

| L-Valine | Precursor for Echimidinic Acid | Primary Metabolism rsc.org |

| Angelic Acid | Necic acid for Echimidine | Derived from L-isoleucine mdpi.com |

Enzymatic Systems Involved in Pyrrolizidine Alkaloid Biosynthesis

While the complete enzymatic cascade for PA biosynthesis is not fully elucidated, several key enzymes have been identified and characterized. nih.govnih.gov The pathway involves a series of oxidations, reductions, cyclizations, and esterifications.

Homospermidine Synthase (HSS): This is the first and most well-characterized enzyme specific to the PA pathway. researchgate.netpnas.org HSS catalyzes the NAD+-dependent transfer of an aminobutyl group from spermidine to putrescine, forming the symmetrical polyamine homospermidine. pnas.orgcdnsciencepub.com This reaction is the committed step, channeling primary metabolites into the specialized PA pathway. nih.gov

Copper-Dependent Diamine Oxidases: Following the formation of homospermidine, its oxidation is believed to be catalyzed by a copper-dependent diamine oxidase. mdpi.com This oxidation yields 4,4´-iminodibutanal, which then spontaneously or enzymatically cyclizes to form the pyrrolizidine ring structure. nih.govmdpi.com Inhibition of these oxidases has been shown to block PA biosynthesis, leading to an accumulation of homospermidine. mdpi.com In comfrey (B1233415) (Symphytum officinale), a specific homospermidine oxidase (HSO) has been identified as responsible for catalyzing the formation of the pyrrolizidine ring. researchgate.net

Dehydrogenases and Acyltransferases: Subsequent steps to form the final PA structure involve further enzymatic modifications. Reduction of the initial cyclized product, pyrrolizidine-1-carbaldehyde, to 1-hydroxymethylpyrrolizidine is likely carried out by an alcohol dehydrogenase. mdpi.com The esterification of the necine base with necic acids is presumed to be catalyzed by acyltransferases, potentially belonging to the BAHD family of acyl-CoA utilizing enzymes. nih.gov

Table 2: Characterized and Postulated Enzymes in PA Biosynthesis

| Enzyme/Enzyme Class | Reaction Catalyzed | Step in Pathway | Source |

| Homospermidine Synthase (HSS) | Formation of homospermidine from putrescine and spermidine | First committed step | nih.govpnas.org |

| Copper-Dependent Diamine Oxidase / Homospermidine Oxidase (HSO) | Oxidation of homospermidine to initiate cyclization | Formation of the pyrrolizidine ring | mdpi.comresearchgate.net |

| Alcohol Dehydrogenase | Reduction of pyrrolizidine-1-carbaldehyde | Necine base modification | mdpi.com |

| Acyltransferase (BAHD family postulated) | Esterification of necine base with necic acids | Final PA assembly | nih.gov |

Genetic and Molecular Regulation of Biosynthetic Pathways

The biosynthesis of pyrrolizidine alkaloids is under strict genetic control, which explains the variation in PA content and composition among different plant species and even within populations. nih.gov

A key finding in the evolution of PA biosynthesis is that the gene for homospermidine synthase (HSS) evolved from deoxyhypusine (B1670255) synthase (DHS), an essential gene in primary metabolism, through gene duplication. pnas.orgnih.govpnas.org This evolutionary event, which allowed for the creation of a new secondary metabolic pathway, appears to have occurred independently multiple times in different plant lineages that produce PAs. nih.gov After duplication, the HSS gene diverged in both function and regulation from its ancestral DHS gene. nih.gov

Studies on Senecio jacobaea have shown that a significant portion of the variation in total PA concentration is due to additive genetic variation, and the heritability for individual PAs is also significant. nih.gov This indicates that the production of specific alkaloids like echimidine is a heritable trait.

Furthermore, the expression of biosynthetic genes can be tissue-specific. In comfrey, two different genes encoding homospermidine oxidase (HSO) have been identified: SoCuAO1 is expressed in young leaves, while SoCuAO5 is expressed in the roots, indicating organ-specific regulation of PA biosynthesis. researchgate.net The complete knockout of HSS genes using CRISPR/Cas9 in comfrey hairy roots resulted in the total eradication of PAs, confirming the gene's critical role. researchgate.net

Environmental and Stress Factors Influencing Pyrrolizidine Alkaloid Biosynthetic Upregulation

The production of PAs, including Echimidine N-oxide, is not static but is dynamically influenced by a variety of external factors. nih.gov As defensive compounds, their synthesis is often upregulated in response to environmental cues and stresses that may signal an increased risk of herbivory. pnas.org

Environmental Factors:

Climate: Studies have shown that increased air temperature and decreased precipitation can lead to a higher accumulation of alkaloids in the roots and shoots of some PA-producing plants. researchgate.net

Soil Composition: The presence of certain microelements in the soil correlates with PA levels. A high correlation has been observed for copper (Cu), zinc (Zn), and molybdenum (Mo), while a moderate correlation exists for manganese (Mn) and lead (Pb). researchgate.net

Stress Factors:

Herbivory: Physical damage from herbivores is a primary trigger for increased PA synthesis. This response is mediated by signaling molecules.

Jasmonates: Methyl jasmonate (MeJA), a key plant stress hormone, is known to play a significant role in regulating the biosynthesis of secondary metabolites. nih.govfrontiersin.org Application of MeJA can induce changes in the PA profile. For instance, in Jacobaea species, MeJA treatment did not increase the total PA concentration at the whole-plant level but induced a strong shift in the composition from senecionine-type PAs to erucifoline-type PAs. nih.gov It also prompted the reallocation of PAs from the roots to the shoots, making the leaves more chemically defended. nih.gov This suggests that stress signals can modulate not just the quantity but also the type and location of chemical defenses. nih.gov

Table 3: Factors Influencing PA Biosynthesis

| Factor | Type | Effect on PA Levels | Source |

| Increased Air Temperature | Environmental | Increased accumulation | researchgate.net |

| Decreased Precipitation | Environmental | Increased accumulation | researchgate.net |

| Soil Microelements (Cu, Zn, Mo) | Environmental | High positive correlation with accumulation | researchgate.net |

| Herbivory | Stress | Upregulation of synthesis | pnas.org |

| Methyl Jasmonate (MeJA) | Stress (Hormonal Signal) | Alters PA composition and distribution (e.g., reallocation from roots to shoots) | nih.gov |

Metabolism and Biotransformation Pathways of Echimidine N Oxide

In Vitro and In Vivo Metabolic Fate of Echimidine (B1671080) N-oxide

The metabolic fate of Echimidine N-oxide has been investigated in both laboratory (in vitro) and living organism (in vivo) settings to understand its transformation within biological systems.

In Vitro Studies:

Incubations of various pyrrolizidine (B1209537) alkaloids with liver microsomes have demonstrated that these compounds are metabolized into both N-oxides and pyrrolic metabolites. nih.gov The rate of this metabolism can be influenced by the lipophilicity of the alkaloid. nih.gov

Studies using human intestinal microsomes have shown that PAs are generally poorly metabolized in this system. mdpi.com

In vitro experiments with rat intestinal microbiota have indicated that PA N-oxides can be reduced back to their parent PA compounds under anaerobic conditions. mdpi.com This suggests that the gut microbiome can play a role in the initial transformation of ingested PA N-oxides.

Research on rat primary hepatocytes has explored the effects of compounds like glutathione (B108866) and cysteine on PA-induced toxicity and the formation of DNA adducts. nih.gov

In Vivo Studies:

In vivo, the formation of 7-Glutathione-(±)-6,7-dihydro-1-hydroxymethyl-5H-pyrrolizine (7-GS-DHP) has been observed, which is considered a detoxification metabolite. nih.gov

The oral absorption of PAs in rats has been shown to occur passively. mdpi.com However, for some PA N-oxides, an active efflux mechanism involving P-glycoprotein (ABCB1) has been identified, which transports them back into the intestinal lumen. mdpi.com

The toxicity of different PAs and their N-oxides has been compared in animal models, such as the in vivo chick study, which found echimidine to be among the less toxic compounds tested under the specific study conditions. nih.gov

Enzymatic Systems Involved in Biotransformation (e.g., Cytochrome P450 Monooxygenases)

The biotransformation of xenobiotics, including pyrrolizidine alkaloids like Echimidine N-oxide, is primarily carried out by a variety of enzymes. longdom.orgnih.gov These enzymatic reactions are broadly categorized into Phase I and Phase II metabolism. researchgate.net

Phase I Enzymes:

Cytochrome P450 (CYP) Monooxygenases: This superfamily of enzymes is central to the metabolism of PAs. wikipedia.orgnih.gov CYPs are responsible for the oxidation of PAs, which can lead to the formation of both N-oxides (a detoxification pathway) and reactive dehydropyrrolizidine alkaloids (a bioactivation pathway). nih.govnih.govnih.gov Specific isoforms like CYP3A and CYP2B are generally involved in the formation of dehydropyrrolizidine alkaloids. nih.gov CYP1A2 and CYP2D6 have been identified as major enzymes in the reduction of PA N-oxides back to their parent PAs. nih.govresearchgate.net

Flavin-containing Monooxygenases (FMOs): Alongside CYPs, FMOs are also involved in the formation of N-oxides from tertiary nitrogen-containing compounds. hyphadiscovery.com

Carboxylesterases: These enzymes are involved in the hydrolysis of the ester linkages in PAs, which is a key detoxification pathway. nih.govnih.gov

Phase II Enzymes:

Glutathione S-Transferases (GSTs): These enzymes catalyze the conjugation of reactive metabolites with glutathione, a critical step in their detoxification and excretion. researchgate.net

Table 1: Key Enzymatic Systems in Echimidine N-oxide Biotransformation

| Enzyme Superfamily/Family | Specific Enzymes/Types | Role in Metabolism | Metabolic Outcome |

| Phase I Enzymes | |||

| Cytochrome P450 (CYP) | CYP3A, CYP2B | Oxidation of parent PA | Bioactivation to Dehydropyrrolizidine Alkaloids (DHPA) |

| CYP1A2, CYP2D6 | Reduction of PA N-oxide | Conversion back to parent PA | |

| Flavin-containing Monooxygenases (FMOs) | Not specified | N-oxidation of parent PA | Detoxification to PA N-oxide |

| Carboxylesterases | Not specified | Hydrolysis of ester bonds | Detoxification |

| Phase II Enzymes | |||

| Glutathione S-Transferases (GSTs) | Not specified | Conjugation with glutathione | Detoxification and excretion |

N-oxidation and Reduction Pathways of Pyrrolizidine Alkaloids

The balance between N-oxidation and reduction is a critical determinant of the toxicity of pyrrolizidine alkaloids.

N-oxidation: This process, catalyzed by CYPs and FMOs, converts the tertiary nitrogen of the necine base into an N-oxide. nih.govhyphadiscovery.com The formation of PA N-oxides is generally considered a detoxification pathway, as N-oxides are more water-soluble and can be more readily excreted. nih.gov However, this pathway is reversible. nih.gov Only retronecine-type and heliotridine-type PAs can undergo N-oxidation. nih.gov

Reduction of N-oxides: PA N-oxides can be reduced back to their parent tertiary amine PAs. nih.govresearchgate.net This reduction can be mediated by both intestinal microbiota under anaerobic conditions and by hepatic cytochrome P450 enzymes. mdpi.comnih.govresearchgate.net The subsequent re-formation of the parent PA makes it available for bioactivation into toxic metabolites. nih.gov The efficiency of this reduction can vary depending on the specific PA N-oxide. wur.nl

Detoxification Mechanisms: Hydrolysis of Ester Bonds and Conjugation (e.g., Glutathione Adduct Formation)

The body employs several mechanisms to detoxify pyrrolizidine alkaloids and their metabolites.

Hydrolysis of Ester Bonds: A primary detoxification route involves the hydrolysis of the ester linkages in the PA molecule, catalyzed by carboxylesterases. nih.govnih.gov This process breaks down the alkaloid into its constituent necine base and necic acids, which are generally less toxic and can be cleared from the body. wikipedia.org

Conjugation with Glutathione (GSH): Reactive electrophilic metabolites, such as dehydropyrrolizidine alkaloids, can be detoxified by conjugation with glutathione. mdpi.com This reaction, often catalyzed by glutathione S-transferases, forms a glutathione adduct (e.g., 7-GS-DHP) that is more water-soluble and can be readily excreted. mdpi.comresearchgate.net This conjugation is a competitive process with the binding of reactive metabolites to cellular macromolecules. mdpi.com While generally considered a detoxification pathway, some research suggests that certain glutathione adducts may still possess DNA reactivity. nih.govnih.govresearchgate.net

Bioactivation Pathways and Formation of Reactive Metabolites (e.g., Dehydropyrrolizidine Alkaloids)

While detoxification pathways exist, the metabolism of pyrrolizidine alkaloids can also lead to the formation of highly reactive and toxic metabolites.

Formation of Dehydropyrrolizidine Alkaloids (DHPAs): The bioactivation of PAs is primarily initiated by CYP-mediated oxidation of the necine base, leading to the formation of unstable and highly reactive pyrrolic esters, also known as dehydropyrrolizidine alkaloids (DHPAs). nih.govresearchgate.net These electrophilic metabolites are capable of binding to cellular nucleophiles like proteins and DNA. wikipedia.orgmdpi.com

Formation of DNA and Protein Adducts: The reactive DHPAs can form covalent bonds with cellular macromolecules, leading to the formation of pyrrole-protein and pyrrole-DNA adducts. nih.govmdpi.com The formation of these adducts is considered a key event in initiating the cellular damage and toxicity associated with PAs. mdpi.com The reaction of DHPAs with DNA can produce specific adducts, such as DHP-dG and DHP-dA adducts. nih.gov

Mechanistic Investigations of Biological Activities Associated with Echimidine N Oxide

Enzyme Inhibition Studies (e.g., Acetylcholinesterase)

Echimidine (B1671080) N-oxide has been identified as an inhibitor of acetylcholinesterase (AChE), an enzyme critical for the hydrolysis of the neurotransmitter acetylcholine (B1216132) at cholinergic synapses. xcessbio.comnih.gov Inhibition of AChE is a therapeutic strategy for conditions such as Alzheimer's disease, myasthenia gravis, and Parkinson's disease. nih.gov

Research has demonstrated that Echimidine N-oxide exhibits moderate inhibitory activity against AChE. nih.gov In a bioassay-guided study of extracts from Echium confusum, Echimidine N-oxide was one of several pyrrolizidine (B1209537) alkaloids isolated that showed AChE inhibitory properties. nih.gov The half-maximal inhibitory concentration (IC₅₀) is a standard measure of an inhibitor's potency. For Echimidine N-oxide, a specific IC₅₀ value has been reported, indicating its capacity to interfere with AChE function. xcessbio.comlifeasible.com

| Compound | Target Enzyme | Reported IC₅₀ (mM) | Source |

|---|---|---|---|

| Echimidine N-oxide | Acetylcholinesterase (AChE) | 0.347 | xcessbio.com, lifeasible.com |

Antifungal Mechanisms of Action